molecular formula C14H17FN6O3 B2503234 ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 897624-10-1

ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No. B2503234
CAS RN: 897624-10-1
M. Wt: 336.327
InChI Key: DJAUJPVKSVEZDN-UHFFFAOYSA-N
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Description

Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups and ethyl propanoate derivatives, which are often involved in the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of related compounds involves various strategies. For instance, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates under mild conditions. Under more drastic conditions, these compounds can cyclize to form tetrahydropyrimidine derivatives . Another related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, was synthesized using a one-pot nitro reductive cyclization method . These methods indicate that the synthesis of ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate could potentially involve similar condensation and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques such as single crystal X-ray studies, which revealed that ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate crystallizes in the monoclinic system with molecules linked by intermolecular hydrogen bonds . Computational methods like Hirshfeld surfaces and DFT optimization have been applied to analyze intermolecular interactions and optimize the theoretical structure . These techniques could be applied to ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate to gain insights into its molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the anticancer screening of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate showed promising activity against melanoma cancer cell lines . This suggests that the ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate could also be subjected to biological assays to determine its reactivity and potential as a therapeutic agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of a related acetylcholinesterase inhibitor were characterized using RP-HPLC, and its stability was assessed under various conditions . The molecule showed good stability in human plasma, and metabolite profiling was performed using liquid chromatography-mass spectrometry . These methods could be employed to determine the physical and chemical properties of ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, including its stability, solubility, and metabolic profile.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : A new and efficient synthetic method was developed for the herbicide carfentrazone-ethyl, showcasing the use of common and inexpensive reagents to improve the synthesis process. This highlights the compound's role in enhancing synthetic routes for agricultural chemicals (Fan et al., 2015).

  • Structural Studies : Studies on similar compounds, such as Dabigatran etexilate tetrahydrate, reveal intricate molecular structures and intermolecular interactions, providing insights into the compound's potential pharmaceutical applications (Liu et al., 2012).

  • Polymorphism : Research on polymorphic forms of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlights the challenges and nuances in characterizing compounds with similar spectra and diffraction patterns, which is critical for pharmaceutical development (Vogt et al., 2013).

Biological and Chemical Applications

  • Antitumor Activities : Compounds structurally related to the query compound have shown selective anti-tumor activities, indicating the potential of these compounds in therapeutic applications (Jing, 2011).

  • Pharmaceutical Intermediates : The synthesis and characterization of intermediates related to ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate provide a foundation for the development of novel pharmaceuticals, showcasing the compound's role in drug synthesis (Huansheng, 2013).

  • Novel Hybrid Scaffolds : Studies on novel indole-based hybrid scaffolds indicate the potential of these compounds in designing potent urease inhibitors, highlighting the compound's relevance in medicinal chemistry and drug design (Nazir et al., 2018).

properties

IUPAC Name

ethyl 3-[[1-(4-fluorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O3/c1-2-24-13(22)7-8-16-14(23)17-9-12-18-19-20-21(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAUJPVKSVEZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

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